![molecular formula C9H9NOS B13522029 o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine: is a compound that features a benzo[b]thiophene ring system attached to a hydroxylamine group via a methylene bridge. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of benzo[b]thiophene derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a benzo[b]thiophene derivative with hydroxylamine under basic conditions . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates to form benzo[b]thiophene derivatives, which can then be further functionalized to introduce the hydroxylamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzo[b]thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the hydroxylamine group.
Benzo[b]thiophene-3-ylmethylamine: Similar structure but with an amine group instead of hydroxylamine.
Benzo[b]thiophene-3-ylmethanol: Contains a hydroxyl group instead of hydroxylamine.
Uniqueness: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
O-(1-benzothiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NOS/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |
InChI Key |
NOLYGVHPWMCJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


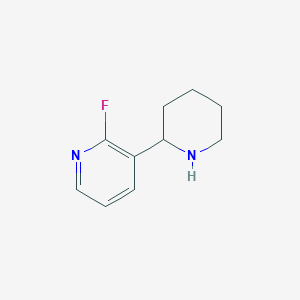
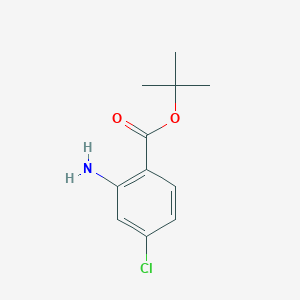
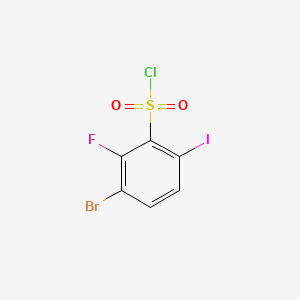
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

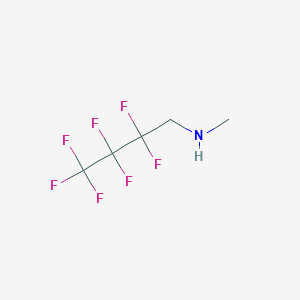

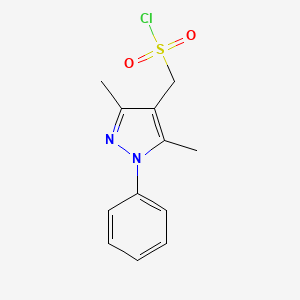
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

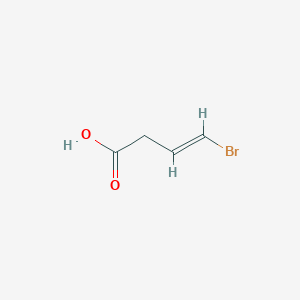
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
